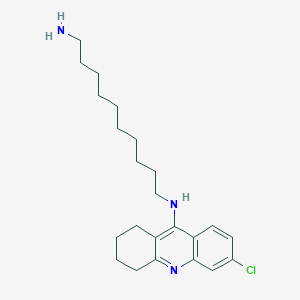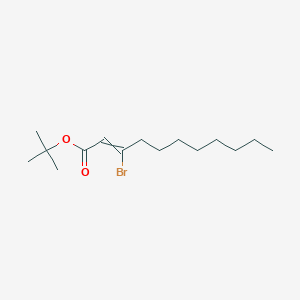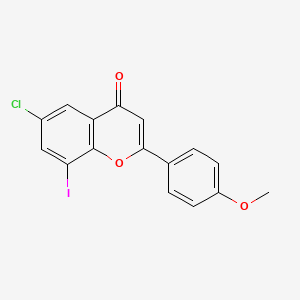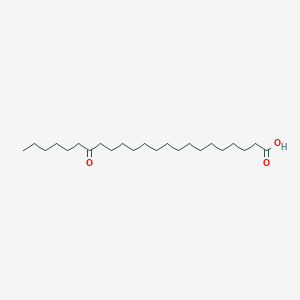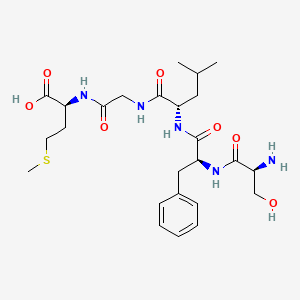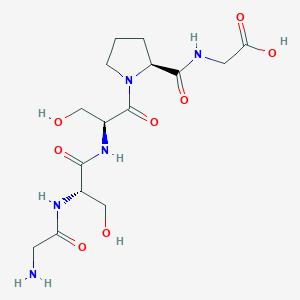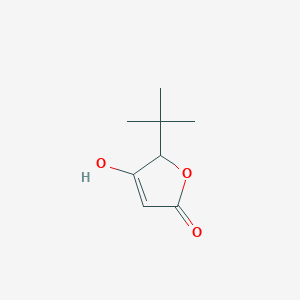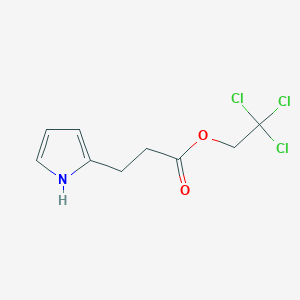
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is an organic compound that features a pyrrole ring attached to a propanoate ester, with a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate typically involves the esterification of 3-(1H-pyrrol-2-yl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The pyrrole ring may also interact with biological receptors or enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of a trichloroethyl group.
Ethyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure with an ethyl ester group.
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Contains a trichloroacetyl group instead of a trichloroethyl ester.
Uniqueness
2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is unique due to the presence of the trichloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
825639-31-4 |
|---|---|
Formule moléculaire |
C9H10Cl3NO2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 3-(1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C9H10Cl3NO2/c10-9(11,12)6-15-8(14)4-3-7-2-1-5-13-7/h1-2,5,13H,3-4,6H2 |
Clé InChI |
JXRGJBDRGXAMIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)CCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


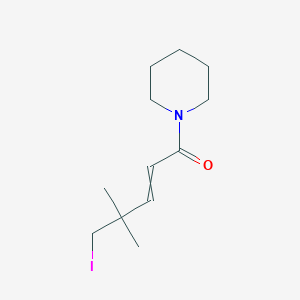

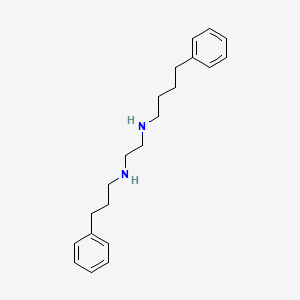
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
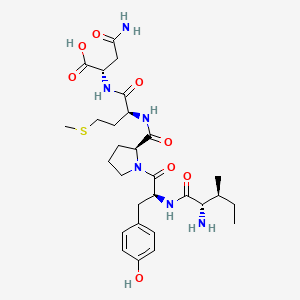
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
